

An In-depth Technical Guide to Tantalum(V) Pentafluoride (TaF5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tantalum pentafluoride*

Cat. No.: *B1583385*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(V) pentafluoride (TaF5), a white, crystalline solid, is a pivotal compound in the realms of inorganic chemistry, materials science, and catalysis.^{[1][2][3]} Its potent Lewis acidity and role as a fluoride ion donor make it a versatile reagent in a multitude of chemical transformations.^[2] This technical guide provides a comprehensive overview of the physical and chemical properties of TaF5, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications, with a focus on providing actionable data and methodologies for laboratory and research professionals.

Physical Properties of Tantalum(V) Pentafluoride

Tantalum(V) pentafluoride is a volatile, hygroscopic solid that appears as a white to off-white crystalline powder.^{[3][4]} Key physical properties are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	TaF ₅	[4]
Molecular Weight	275.94 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	96.8 °C	[5]
Boiling Point	229.5 °C	[5]
Density	4.74 g/cm ³ at 25 °C	[3]
Crystal Structure	Monoclinic	[6]

Chemical Properties and Reactivity of Tantalum(V) Pentafluoride

TaF₅ is a highly reactive compound, primarily characterized by its strong Lewis acidity and its sensitivity to moisture.

Lewis Acidity and Catalytic Activity

As a strong Lewis acid, TaF₅ readily accepts electron pairs, a property that underpins its extensive use as a catalyst in organic synthesis.[1][2] It is a notable catalyst in:

- Friedel-Crafts Reactions: TaF₅ is an effective catalyst for both Friedel-Crafts alkylation and acylation reactions, promoting the formation of carbon-carbon bonds with aromatic compounds.[1][7]
- Isomerization and Alkylation: It is employed in the isomerization and alkylation of alkanes and alkenes.[1][7]
- Fluorination Reactions: TaF₅ can act as a fluorination catalyst for the synthesis of fluorinated hydrocarbons.[8]

Reactivity with Water and Other Nucleophiles

Tantalum(V) pentafluoride reacts vigorously with water in a hydrolytic process to form tantalum oxyfluoride and hydrofluoric acid (HF), a highly corrosive and toxic substance.[\[5\]](#)[\[9\]](#) This moisture sensitivity necessitates handling TaF₅ under anhydrous conditions, typically in a glovebox or under an inert atmosphere.[\[9\]](#)

With other nucleophiles, such as ethers, TaF₅ forms stable adducts.[\[2\]](#) It also reacts with fluoride ion sources to generate various fluorotantalate anions, including [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻.[\[2\]](#)[\[10\]](#)

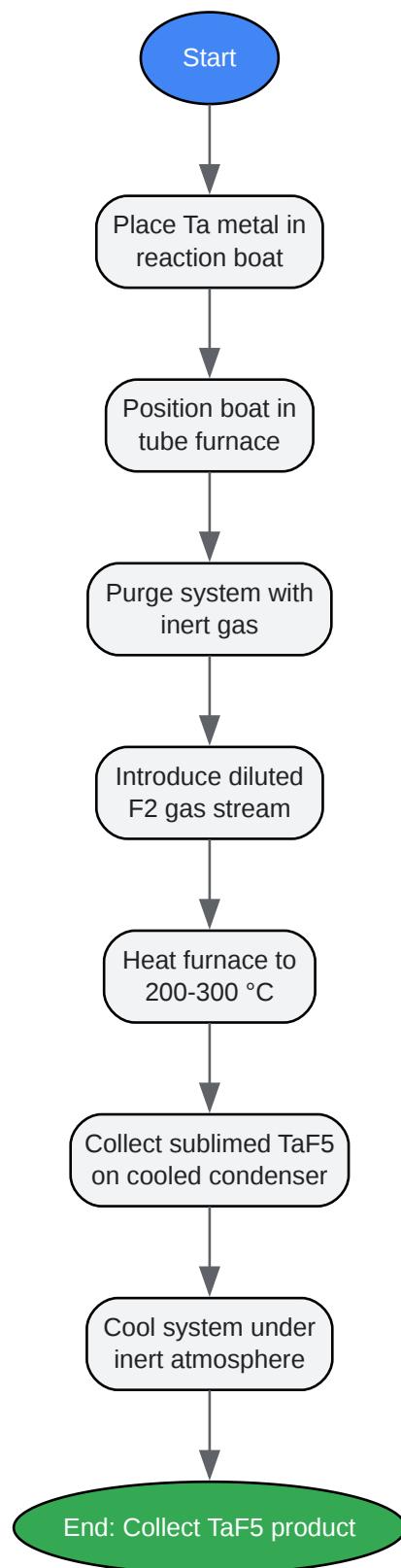
Solubility

TaF₅ exhibits varying solubility in different solvents. It is soluble in water (with decomposition), ether, hydrofluoric acid, and nitric acid.[\[5\]](#)[\[6\]](#) It is slightly soluble in hot carbon disulfide and carbon tetrachloride.[\[6\]](#)

Experimental Protocols

Synthesis of Tantalum(V) Pentafluoride

Two primary methods for the synthesis of TaF₅ are direct fluorination of tantalum metal and halide exchange from tantalum(V) chloride.


1. Direct Fluorination of Tantalum Metal

This method involves the reaction of elemental fluorine gas with tantalum metal at elevated temperatures.

- Materials: Tantalum metal powder or foil, fluorine gas (F₂), inert gas (e.g., argon or nitrogen).
- Apparatus: A tube furnace constructed from a fluorine-resistant material (e.g., Monel or nickel), a gas handling system for fluorine and inert gas, a cooled condenser.
- Procedure:
 - Place the tantalum metal in a reaction boat made of a compatible material.
 - Position the boat inside the tube furnace.
 - Purge the system thoroughly with an inert gas to remove air and moisture.

- Slowly introduce a stream of fluorine gas, diluted with an inert gas, into the furnace.
- Gradually heat the furnace to 200-300 °C.[1]
- The volatile TaF₅ product will sublime and can be collected on a cooled condenser downstream.
- After the reaction is complete, cool the system under an inert atmosphere before collecting the product.

Logical Workflow for Direct Fluorination Synthesis

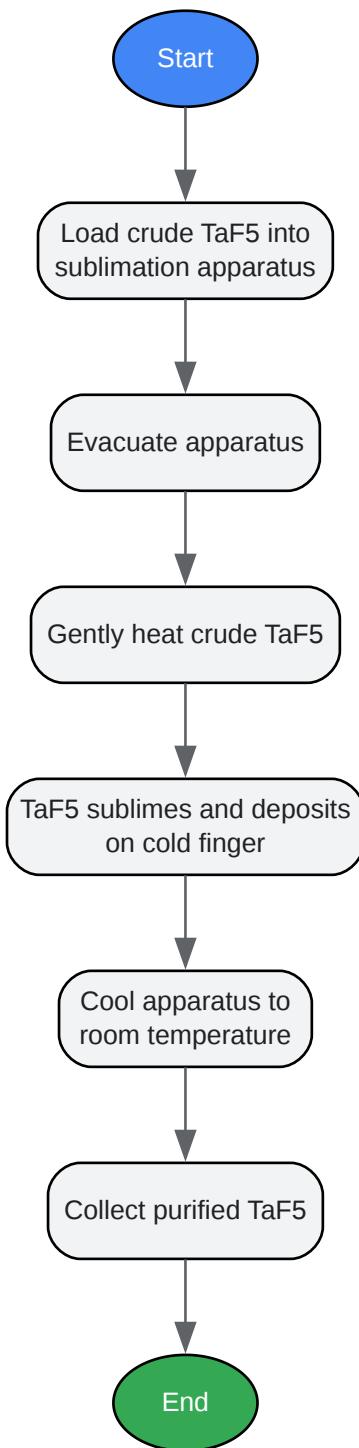
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of TaF5 via direct fluorination.

2. Halide Exchange from Tantalum(V) Chloride

This method involves the reaction of tantalum(V) chloride (TaCl₅) with anhydrous hydrogen fluoride (HF).

- Materials: Tantalum(V) chloride (TaCl₅), anhydrous hydrogen fluoride (HF).
- Apparatus: A reaction vessel resistant to HF (e.g., Teflon or a passivated metal reactor), a gas inlet for HF, a condenser, and a collection flask.
- Procedure:
 - Place TaCl₅ in the reaction vessel under an inert atmosphere.
 - Cool the vessel and slowly introduce anhydrous HF gas or condensed liquid HF.
 - Allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion. The reaction produces TaF₅ and hydrogen chloride (HCl) gas.[\[1\]](#)
 - The more volatile HCl is removed, and the TaF₅ can be purified by sublimation.


Purification of Tantalum(V) Pentafluoride

Sublimation is the most common method for purifying TaF₅.

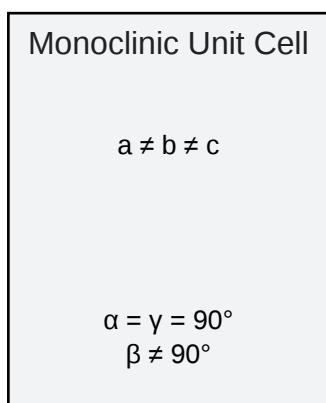
- Apparatus: A sublimation apparatus, which consists of a vessel to hold the crude TaF₅, a cold finger or condenser, and a vacuum source.[\[7\]](#)
- Procedure:
 - Place the crude TaF₅ in the sublimation apparatus under an inert atmosphere.
 - Evacuate the apparatus to a low pressure.
 - Gently heat the bottom of the apparatus containing the crude material.
 - The TaF₅ will sublime and deposit as pure crystals on the cold finger.
 - Non-volatile impurities will remain in the bottom of the apparatus.

- After the sublimation is complete, cool the apparatus to room temperature before breaking the vacuum and collecting the purified product.

Sublimation Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the purification of TaF₅ by sublimation.


Characterization Techniques

1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of TaF₅.

- **Sample Preparation:** Due to its hygroscopic nature, the sample must be prepared in a dry environment (e.g., a glovebox) and sealed in a capillary or a sample holder with a low-X-ray absorbing window (e.g., Kapton).
- **Data Collection:** A powder X-ray diffraction pattern is collected using a diffractometer with a suitable X-ray source (e.g., Cu K α).
- **Data Analysis:** The diffraction pattern is analyzed to determine the lattice parameters and space group of the crystal structure. TaF₅ crystallizes in the monoclinic system.^[6]

Monoclinic Crystal System of TaF₅

[Click to download full resolution via product page](#)

Caption: Key parameters of the monoclinic crystal system of TaF₅.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

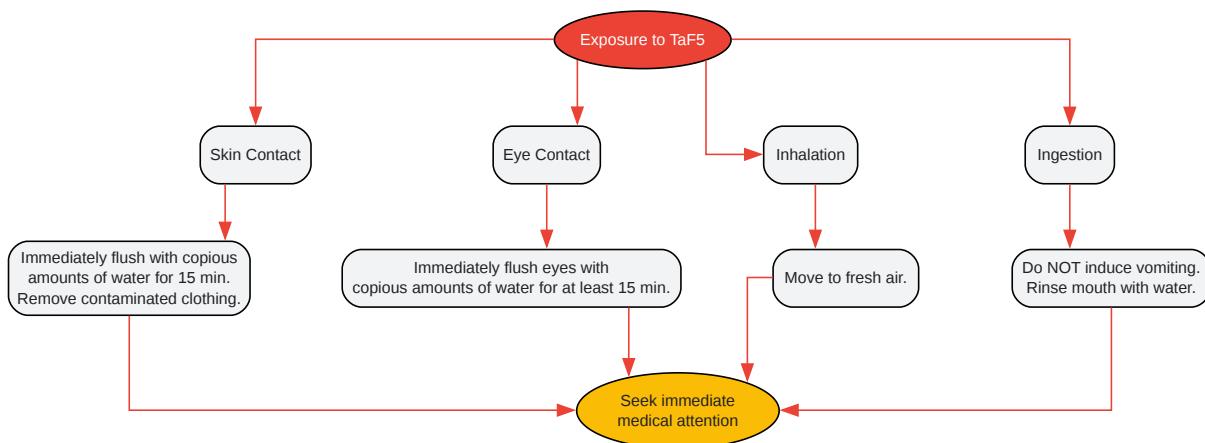
¹⁹F NMR is a powerful technique for characterizing TaF₅ and its derivatives.

- Sample Preparation: Samples should be prepared in a dry NMR solvent (e.g., CDCl_3 or CD_2Cl_2) in an inert atmosphere. A sealed NMR tube is recommended.
- Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.
- Data Acquisition: A standard ^{19}F NMR spectrum is acquired. The chemical shifts and coupling constants provide information about the fluorine environments in the molecule.

3. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the Ta-F bonds.

- Sample Preparation: For IR spectroscopy, the sample can be prepared as a Nujol mull between KBr or CsI plates in a glovebox. For Raman spectroscopy, the solid sample can be sealed in a glass capillary.
- Data Acquisition: IR and Raman spectra are recorded using the respective spectrometers. The observed vibrational frequencies are characteristic of the TaF_5 structure.


Safety and Handling

Tantalum(V) pentafluoride is a hazardous chemical and must be handled with appropriate safety precautions.

- Corrosivity: It is highly corrosive and causes severe skin burns and eye damage.[\[11\]](#)
- Moisture Reactivity: It reacts with moisture to produce highly toxic and corrosive hydrogen fluoride gas.[\[9\]](#)
- Personal Protective Equipment (PPE): Always handle TaF_5 in a well-ventilated fume hood or a glovebox.[\[11\]](#) Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[\[9\]](#)
- Storage: Store TaF_5 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[\[11\]](#)

- Disposal: Dispose of TaF5 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]

Emergency Response Pathway

[Click to download full resolution via product page](#)

Caption: First aid procedures in case of exposure to TaF5.

Applications

The unique properties of TaF5 make it a valuable material in several advanced applications.

- Catalysis: As previously mentioned, it is a versatile catalyst in organic synthesis.[1][2][4]
- Materials Science: TaF5 is used as a precursor for the synthesis of other tantalum-containing materials, such as tantalum oxides and nitrides, which have applications in electronics and high-temperature ceramics.[13]
- Electronics: It is used in the chemical vapor deposition (CVD) of tantalum and tantalum-based thin films for applications in microelectronics, such as diffusion barriers and capacitor

electrodes.[[1](#)]

- Surface Treatment: TaF₅ can be used to create corrosion-resistant coatings on various substrates.[[4](#)]

Conclusion

Tantalum(V) pentafluoride is a highly reactive and versatile inorganic compound with significant applications in catalysis and materials science. Its strong Lewis acidity and ability to act as a fluoride source are key to its utility. However, its high reactivity, particularly with moisture, necessitates careful handling and storage under anhydrous conditions. This guide provides a foundational understanding of the properties, synthesis, characterization, and safe handling of TaF₅ to aid researchers and professionals in its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Tantalum(V) fluoride - Wikipedia [en.wikipedia.org]
- 3. 氟化钽(V) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tantalum(V) fluoride, 99.9% (metals basis) 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. tantalum(V) fluoride [chemister.ru]
- 7. buy Tantalum(V) fluoride Powder manufacturers - FUNCMATER [funcmater.com]
- 8. TANTALUM PENTAFLUORIDE | 7783-71-3 [amp.chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]

- 12. myusf.usfca.edu [myusf.usfca.edu]
- 13. preserve.lehigh.edu [preserve.lehigh.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tantalum(V) Pentafluoride (TaF5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583385#physical-and-chemical-properties-of-taf5\]](https://www.benchchem.com/product/b1583385#physical-and-chemical-properties-of-taf5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com